(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
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Overview
Description
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound often used in peptide synthesis. This compound features protective groups such as the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), which are commonly employed to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions.
Esterification: The carboxyl group is esterified using methanol in the presence of a strong acid catalyst.
Coupling Reaction: The protected amino acid is coupled with the desired peptide chain using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Nucleophiles: Amines or thiols can act as nucleophiles in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.
Reduction Products: Alcohol derivatives from the ester group.
Substitution Products: Substituted amino derivatives.
Scientific Research Applications
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Biological Research: Used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups can be removed under specific conditions, revealing the functional amino groups.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Uniqueness
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of protective groups and its application in the synthesis of longer peptide chains. The presence of both fluorenylmethyloxycarbonyl and tert-butoxycarbonyl groups provides dual protection, making it highly versatile in complex synthetic processes.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAKDWGRPOSF-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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